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Introduction
(R)-L 888607 is a potent and selective agonist for the Chemoattractant Receptor-homologous

molecule expressed on Th2 cells (CRTH2), also known as the Prostaglandin D2 receptor 2

(DP2). CRTH2 is a G protein-coupled receptor (GPCR) that plays a crucial role in the

inflammatory cascade, particularly in allergic diseases like asthma and allergic rhinitis.[1][2] It is

primarily expressed on T helper 2 (Th2) cells, eosinophils, and basophils.[3][4][5] Activation of

CRTH2 by its endogenous ligand, prostaglandin D2 (PGD2), or synthetic agonists like (R)-L
888607, triggers a signaling cascade that leads to chemotaxis, the directed migration of these

immune cells towards a chemical gradient.[5][6][7] This makes (R)-L 888607 an invaluable tool

for studying the mechanisms of immune cell trafficking and for the screening and development

of novel anti-inflammatory therapeutics.

These application notes provide a detailed protocol for utilizing (R)-L 888607 in a chemotaxis

assay, specifically using the widely accepted Boyden chamber/transwell assay format.[8][9][10]

Mechanism of Action and Signaling Pathway
(R)-L 888607 acts as a selective agonist at the CRTH2 receptor, which is a Gi-coupled GPCR.

[5] Upon binding, it induces a conformational change in the receptor, leading to the dissociation

of the heterotrimeric G protein into its Gαi and Gβγ subunits. The Gβγ subunit, in particular,

activates downstream signaling pathways, including the activation of Phosphoinositide 3-kinase
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(PI3K). This cascade ultimately results in the reorganization of the actin cytoskeleton, leading

to cell polarization and directed migration towards the chemoattractant.[11]
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Figure 1. Simplified signaling pathway of (R)-L 888607-induced chemotaxis via the CRTH2

receptor.

Data Presentation
Quantitative data from a chemotaxis assay using (R)-L 888607 can be effectively summarized

in tables. Below are examples of how to structure your data for clear comparison.

Table 1: Dose-Response of (R)-L 888607 on Eosinophil Chemotaxis

(R)-L 888607
Concentration (nM)

Mean Migrated Cells (±
SEM)

Fold Increase over Control

0 (Vehicle Control) 50 ± 5 1.0

0.1 150 ± 12 3.0

1 450 ± 35 9.0

10 800 ± 60 16.0

100 1200 ± 95 24.0

1000 1150 ± 88 23.0
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Table 2: Chemotactic Index of Various Immune Cell Types in Response to 100 nM (R)-L
888607

Cell Type
Mean Migrated
Cells (Test) (± SEM)

Mean Migrated
Cells (Control) (±
SEM)

Chemotactic Index*

Eosinophils 1250 ± 110 55 ± 8 22.7

Basophils 850 ± 75 40 ± 5 21.3

Th2 Cells 600 ± 50 30 ± 4 20.0

Neutrophils 60 ± 10 50 ± 7 1.2

*Chemotactic Index = (Mean Migrated Cells in Test) / (Mean Migrated Cells in Control)

Experimental Protocols
Protocol: Chemotaxis Assay using (R)-L 888607 with a
Boyden Chamber (Transwell) System
This protocol is optimized for eosinophils but can be adapted for other CRTH2-expressing cells

like basophils and Th2 cells.

Materials:

(R)-L 888607 (selective CRTH2 agonist)

Primary human eosinophils (isolated from peripheral blood) or a suitable cell line

RPMI 1640 medium

Fetal Bovine Serum (FBS)

Bovine Serum Albumin (BSA)

Boyden chamber (transwell) plate with 5 µm pore size polycarbonate membranes[8][10]
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Calcein-AM or other fluorescent dye for cell labeling

Fluorescence plate reader

CO2 incubator (37°C, 5% CO2)

Hemocytometer or automated cell counter

Trypan blue solution

Experimental Workflow:
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Figure 2. General workflow for a chemotaxis assay using (R)-L 888607.
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Step-by-Step Procedure:

Cell Preparation:

Isolate primary eosinophils from human peripheral blood using a standard negative

selection method.[12]

Assess cell viability using trypan blue exclusion; viability should be >95%.

Resuspend cells in RPMI 1640 medium supplemented with 0.5% BSA.

Cell Starvation (Optional but Recommended):

To reduce basal signaling, starve the cells in serum-free RPMI 1640 with 0.5% BSA for 2-4

hours at 37°C.[13]

Preparation of (R)-L 888607:

Prepare a stock solution of (R)-L 888607 in DMSO.

On the day of the experiment, prepare serial dilutions of (R)-L 888607 in RPMI 1640 with

0.5% BSA. A typical concentration range for a dose-response curve would be 0.1 nM to

1000 nM. Include a vehicle control (DMSO at the same final concentration as the highest

(R)-L 888607 concentration).

Setting up the Chemotaxis Chamber:

Add the desired concentration of (R)-L 888607 or vehicle control to the lower wells of the

Boyden chamber plate.

Carefully place the transwell inserts (with the 5 µm pore membrane) into the wells,

ensuring no air bubbles are trapped beneath the membrane.

Cell Seeding:

Adjust the cell concentration to 1 x 10^6 cells/mL in RPMI 1640 with 0.5% BSA.

Add 100 µL of the cell suspension to the upper chamber of each transwell insert.
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Incubation:

Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 1 to 3 hours. The

optimal incubation time should be determined empirically for the specific cell type.

Quantification of Migrated Cells:

After incubation, carefully remove the transwell inserts.

To quantify migrated cells using a fluorescence-based method:

Add a lysis buffer containing a fluorescent dye (e.g., Calcein-AM) to the lower wells.

Incubate as per the manufacturer's instructions to lyse the cells and release the dye.

Read the fluorescence on a plate reader at the appropriate excitation and emission

wavelengths.

Alternatively, for manual counting:

Fix and stain the membrane of the insert.

Count the number of migrated cells on the underside of the membrane using a

microscope.

Data Analysis:

Calculate the mean and standard error of the mean (SEM) for each condition.

For dose-response experiments, plot the number of migrated cells (or fluorescence intensity)

against the log of the (R)-L 888607 concentration to determine the EC50 value.

Calculate the chemotactic index by dividing the number of migrated cells in the presence of

(R)-L 888607 by the number of migrated cells in the vehicle control.

Important Considerations and Optimization:
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Cell Type: The optimal pore size of the transwell membrane may vary depending on the cell

type. 5 µm is generally suitable for eosinophils and neutrophils.[8][10]

Concentration of (R)-L 888607: It is crucial to perform a dose-response experiment to

determine the optimal concentration of (R)-L 888607 for your specific cell type and assay

conditions. A concentration of 100 nM has been shown to be effective for eosinophil

chemotaxis.

Incubation Time: The incubation time should be optimized to allow for significant cell

migration without saturation of the response. A time-course experiment (e.g., 1, 2, 3, and 4

hours) is recommended.

Controls: Always include a negative (vehicle) control and a positive control (a known

chemoattractant for the cell type being used, if available).

By following these detailed application notes and protocols, researchers can effectively utilize

(R)-L 888607 to investigate the role of the CRTH2 receptor in immune cell chemotaxis and to

screen for potential therapeutic agents targeting this important inflammatory pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Prostaglandin DP2 receptor - Wikipedia [en.wikipedia.org]

2. Antagonists of the prostaglandin D2 receptor CRTH2 - PubMed [pubmed.ncbi.nlm.nih.gov]

3. Structures of the human PGD2 receptor CRTH2 reveal novel mechanisms for ligand
recognition - PMC [pmc.ncbi.nlm.nih.gov]

4. researchgate.net [researchgate.net]

5. rupress.org [rupress.org]

6. Activation of Th2 cells downregulates CRTh2 through an NFAT1 mediated mechanism |
PLOS One [journals.plos.org]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.merckmillipore.com/INTL/en/life-science-research/antibodies-assays/assays-overview/cell-invasion-migration-assays/boyden-chamber-technique/I0qb.qB.KSMAAAFANtY.1ZcQ,nav
https://www.criver.com/products-services/discovery-services/pharmacology-studies/inflammation-autoimmune-studies/immunology/neutrophil-assays/neutrophil-chemotaxis-assay
https://www.benchchem.com/product/b608434?utm_src=pdf-body
https://www.benchchem.com/product/b608434?utm_src=pdf-body
https://www.benchchem.com/product/b608434?utm_src=pdf-body
https://www.benchchem.com/product/b608434?utm_src=pdf-custom-synthesis
https://en.wikipedia.org/wiki/Prostaglandin_DP2_receptor
https://pubmed.ncbi.nlm.nih.gov/18836589/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6223628/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6223628/
https://www.researchgate.net/figure/Primary-structure-of-CRTH2-The-deduced-amino-acid-sequence-of-CRTH2-is-aligned-with-that_fig4_13316688
https://rupress.org/jem/article/193/2/255/38998/Prostaglandin-D2-Selectively-Induces-Chemotaxis-in
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0199156
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0199156
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608434?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


7. researchgate.net [researchgate.net]

8. Boyden Chamber Technique | Life Science Research | Merck [merckmillipore.com]

9. Boyden Chamber Assay | Springer Nature Experiments [experiments.springernature.com]

10. criver.com [criver.com]

11. Connecting G protein signaling to chemoattractant-mediated cell polarity and cytoskeletal
reorganization - PMC [pmc.ncbi.nlm.nih.gov]

12. researchgate.net [researchgate.net]

13. Chemotaxis Assay - National Cancer Institute’s Nanotechnology Characterization
Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Application Notes and Protocols for (R)-L 888607 in
Chemotaxis Assays]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b608434#how-to-use-r-l-888607-in-a-chemotaxis-
assay]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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